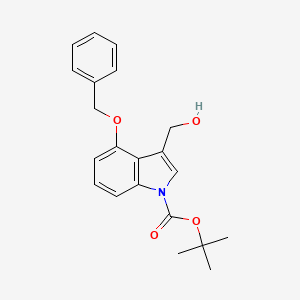

1-Boc-4-benzyloxy-3-hydroxymethylindole

Description

Contextualization of the Indole (B1671886) Nucleus in Contemporary Organic Synthesis and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and a frequent motif in bioactive natural products. google.comnih.gov Its structural rigidity and the specific electronic properties of the pyrrole (B145914) ring fused to a benzene (B151609) ring allow it to interact with a wide range of biological targets. google.com Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a multitude of alkaloids such as vincristine, an anticancer agent. google.com

In medicinal chemistry, the indole scaffold serves as a versatile template for designing new therapeutic agents targeting diverse diseases, including cancer, inflammatory disorders, and infections. nih.govnih.gov The ability to modify the indole core at various positions allows for the fine-tuning of a molecule's pharmacological profile. Consequently, the development of novel and efficient methods for indole synthesis and functionalization remains an area of intense scientific interest. nih.govnih.gov

Overview of Strategic Indole Functionalization Approaches

The functionalization of the indole nucleus is a central theme in organic chemistry, aimed at installing substituents at specific positions to build molecular complexity. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, modern synthetic strategies have enabled selective functionalization at nearly every position on the scaffold. nih.gov

Key strategic approaches include:

N-Functionalization: The indole nitrogen (N1) is readily protected or substituted. The tert-butyloxycarbonyl (Boc) group, as seen in the title compound, is frequently used. It serves to protect the N-H group, enhance solubility in organic solvents, and can act as a directing group for lithiation at the C2 position.

C3-Functionalization: As the most nucleophilic position, C3 is a common site for alkylation, acylation, and formylation reactions. rsc.org The hydroxymethyl group at the C3 position of 1-Boc-4-benzyloxy-3-hydroxymethylindole is a versatile handle that can be oxidized to an aldehyde or converted to other functional groups.

Benzene Ring Functionalization (C4-C7): Modifying the benzene portion of the indole core is significantly more challenging due to lower reactivity compared to the pyrrole ring. nih.gov Directed metalation, C-H activation, and the use of pre-functionalized starting materials are common tactics. nih.gov The synthesis of 4-benzyloxyindole (B23222), a precursor to the title compound, exemplifies this challenge. A well-established route, the Batcho-Leimgruber indole synthesis, starts from 2-methyl-3-nitrophenol (B1294317), where the oxygen functionality is installed on the benzene ring from the outset. This multi-step process involves benzylation of the phenol (B47542), condensation with a formamide (B127407) acetal (B89532), and reductive cyclization to form the indole core with the desired C4-benzyloxy substitution. orgsyn.org

The structure of this compound is a testament to these strategies, combining N1 protection, C3 functionalization, and pre-functionalization of the C4 position.

Significance of Poly-substituted Indole Scaffolds in Academic Research

Poly-substituted indoles are crucial intermediates in the total synthesis of complex natural products and the development of novel pharmaceutical agents. The specific placement of multiple substituents on the indole scaffold allows for the creation of molecules with highly specific functions and three-dimensional shapes tailored to interact with biological targets.

This compound serves as a prime example of such a scaffold. Its strategic importance is particularly evident in the synthesis of psychoactive tryptamines and their analogs, such as psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.org In this context:

The 4-benzyloxy group acts as a protected version of the 4-hydroxyl group characteristic of psilocin. The benzyl (B1604629) ether is stable to many reaction conditions and can be removed (debenzylated) in a late-stage step to reveal the free phenol.

The N-Boc group protects the indole nitrogen during subsequent synthetic transformations.

The 3-hydroxymethyl group is a precursor to the ethylamine (B1201723) side chain found in tryptamines. It can be converted, for example, to a leaving group for substitution with a dimethylamine (B145610) equivalent or oxidized to an aldehyde for a Mannich-type reaction.

This specific arrangement of functional groups makes the compound a highly valuable building block for synthesizing psilocin analogs, which are subjects of significant academic and clinical research for their potential in treating psychiatric disorders. nih.govnih.gov The use of such a pre-functionalized, poly-substituted intermediate streamlines the synthetic route, avoiding issues with regioselectivity and protecting group manipulation that would arise from a less functionalized starting material.

Compound Data

The following tables provide key information on the chemical compounds discussed in this article.

Table 1: this compound

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-4-(phenylmethoxy)indole-1-carboxylate |

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.41 g/mol |

| CAS Number | 224345-31-3 |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIUXQDQJCAGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654323 | |

| Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-09-0 | |

| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-hydroxymethylindole, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Chemical Synthesis of 1 Boc 4 Benzyloxy 3 Hydroxymethylindole

N1-Protection Strategies in Indole (B1671886) Synthesis

The indole nitrogen (N1) possesses a reactivity profile that can interfere with desired chemical transformations elsewhere in the molecule. Its acidic proton and nucleophilic character necessitate the use of a protecting group to ensure regioselectivity in subsequent functionalization steps. N-protection is a critical consideration in indole chemistry as it modulates the electron density of the heterocyclic ring and can direct lithiation or other substitution reactions. mdpi.org

Application and Methodological Nuances of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen due to its advantageous properties. It is generally stable under mildly acidic and basic conditions, as well as to nucleophilic reagents and hydrogenolysis. tandfonline.comresearchgate.net This stability makes it compatible with a broad range of reaction conditions that might be required for modifying substituents on the indole core.

The installation of the Boc group is typically achieved by reacting the indole, in this case, 4-benzyloxyindole (B23222), with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is usually conducted in the presence of a base. Common bases include sodium hydride (NaH) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst. The Boc group's steric bulk can also influence the reactivity and regioselectivity of subsequent reactions on the indole ring. mdpi.orgnih.gov Furthermore, the electron-withdrawing nature of the Boc group decreases the nucleophilicity of the indole C3 position, which can be a crucial factor in controlling reaction outcomes. beilstein-journals.org

Regioselective N1-Protection Techniques

While the indole nucleus has multiple nucleophilic sites, including N1 and C3, achieving regioselective N1-protection is generally straightforward under basic conditions. The indole N-H proton is the most acidic site, and its deprotonation by a base like sodium hydride generates an indolide anion. This anion then readily attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to preferential N1-acylation.

The choice of base and solvent can be critical in ensuring high regioselectivity, particularly for indoles with sensitive functional groups. For instance, using NaH in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a standard and effective method for achieving clean N1-Boc protection. nih.gov This protocol effectively prevents competitive C-acylation, yielding the desired N-protected intermediate, 1-Boc-4-benzyloxyindole, in high yield, which serves as the precursor for the subsequent C3-functionalization step.

Advanced Deprotection Protocols for the N-Boc Moiety

The removal of the Boc group is a frequent necessity in multi-step syntheses. While traditionally accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), these conditions can be harsh and incompatible with other acid-sensitive functional groups within a molecule. nih.govrsc.org Consequently, a variety of milder and more selective deprotection protocols have been developed.

Thermolytic cleavage offers a neutral deprotection method, where heating the N-Boc indole, sometimes in a high-boiling solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), efficiently removes the Boc group. nih.govresearchgate.net This process can be significantly accelerated using microwave irradiation. researchgate.net

Basic conditions have also proven effective for N-Boc deprotection. A catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature can selectively cleave the N-Boc group from indoles in high yields. tandfonline.com Similarly, refluxing with aqueous potassium carbonate (K₂CO₃) in methanol is another mild and effective method. tandfonline.com These basic methods are particularly useful when acid-labile groups, such as acetonides, are present elsewhere in the molecule. tandfonline.com

| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Selectivity/Notes | Reference |

|---|---|---|---|---|---|

| Sodium Methoxide (catalytic) | Methanol | Ambient | ~3 hours | Highly selective for N-Boc on heteroarenes. | tandfonline.com |

| Potassium Carbonate | Aqueous Methanol | Reflux | Variable | Mild, particularly effective for indoles with electron-withdrawing groups. | tandfonline.com |

| Thermolysis / Microwave | TFE or HFIP | 150°C (Flow) | ~60 min | Neutral conditions, avoids acids/bases. Can be selective. | nih.govresearchgate.net |

| Oxalyl Chloride | Methanol | Room Temp | 1-4 hours | Mild procedure effective for a diverse set of substrates. | rsc.org |

Site-Selective Functionalization at the C3 Position

The C3 position of the indole ring is inherently electron-rich and thus the most nucleophilic carbon, making it the primary site for electrophilic aromatic substitution. researchgate.netnih.gov After successful N1-protection, the next crucial step in the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole is the introduction of the hydroxymethyl group at this C3 position.

Direct Hydroxymethylation Strategies

Direct hydroxymethylation involves the reaction of the N-protected indole with an electrophilic source of a hydroxymethyl group. A common and effective reagent for this transformation is formaldehyde (B43269) or its synthetic equivalents like paraformaldehyde. The reaction is typically carried out under conditions that promote electrophilic substitution.

For N-protected indoles, lithiation followed by quenching with an electrophile is a powerful strategy. The N-Boc group, however, tends to direct lithiation to the C2 position. Therefore, alternative methods are often preferred for C3-functionalization. Direct reaction with an aldehyde, such as in a three-component cascade reaction involving an alcohol, can provide C3-alkoxymethylated indoles, which can then be converted to the hydroxymethyl derivative. researchgate.netnih.gov Another approach involves a Vilsmeier-Haack type formylation to introduce a formyl group at C3, which can subsequently be reduced to the hydroxymethyl group using a reducing agent like sodium borohydride. This two-step process, starting from 1-Boc-4-benzyloxyindole to yield 1-Boc-4-benzyloxy-3-indolecarbaldehyde followed by reduction, is a reliable and frequently used route.

| Strategy | Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Formylation followed by Reduction | 1. POCl₃, DMF (Vilsmeier-Haack) 2. NaBH₄ | C3-formyl indole | Robust, high-yielding, and highly regioselective for C3. | chemicalbook.com |

| Direct Alkoxymethylation | Aldehyde, Alcohol, Acid Catalyst | C3-alkoxymethyl indole | Transition-metal free, good yields, forms an ether linkage. | researchgate.netnih.gov |

| Reaction with Formaldehyde | Formaldehyde/Paraformaldehyde | None (Direct Product) | Atom-economical, but can be prone to side reactions like dimerization. | nih.gov |

Mechanistic Considerations in C3-Hydroxymethylation Reactions

The mechanism of C3-hydroxymethylation is a classic example of an electrophilic aromatic substitution reaction. The indole ring, particularly the C2-C3 double bond, acts as the nucleophile. The N-Boc protecting group, being electron-withdrawing, slightly deactivates the indole ring compared to an N-H indole. However, the C3 position remains the most nucleophilic site. Concurrently, the 4-benzyloxy group is an electron-donating group, which enhances the nucleophilicity of the benzene (B151609) portion of the indole and, to a lesser extent, the C3 position, thereby facilitating the electrophilic attack.

In the case of formylation followed by reduction, the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, generated from phosphorus oxychloride and DMF, is the active electrophile. The C3 position of the 1-Boc-4-benzyloxyindole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis furnishes the C3-aldehyde.

For direct hydroxymethylation with formaldehyde, an acid catalyst protonates the formaldehyde, generating the highly electrophilic species, ⁺CH₂OH. The C3-position of the indole then attacks this electrophile. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the final C3-hydroxymethylated product. The reaction must be carefully controlled to prevent the formation of 3,3'-bis(indolyl)methane byproducts, where the initially formed hydroxymethylindole reacts with a second molecule of the starting indole. nih.gov

Indirect Routes to C3-Hydroxymethyl Indoles

Direct introduction of a hydroxymethyl group at the C3 position of an indole can be challenging. Therefore, indirect routes starting from more readily accessible C3-functionalized precursors are commonly employed. These methods typically involve the reduction of a C3-carbonyl group, such as an aldehyde or an ester.

Indole-3-carboxaldehyde (B46971) is a common precursor for the synthesis of 3-hydroxymethylindoles. researchgate.netekb.eg The aldehyde can be synthesized through various methods, most notably the Vilsmeier-Haack reaction, which involves treating the indole with phosphorus oxychloride and dimethylformamide. researchgate.net Once the indole-3-carboxaldehyde is obtained, the carbonyl group can be reduced to the corresponding primary alcohol.

Similarly, indole-3-carboxylic acid esters serve as viable starting materials. These esters can be prepared through several synthetic routes and subsequently reduced to form the C3-hydroxymethyl group.

A variety of reducing agents can be employed for these transformations. However, the choice of reagent is critical, as over-reduction or side reactions can occur. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) has been reported to sometimes lead to the formation of 3-methylindole (B30407) (skatole) through hydrogenolysis of the intermediate alcohol, rather than the desired 3-hydroxymethylindole. researchgate.net Therefore, milder reducing agents are often preferred to achieve the selective reduction of the carbonyl group without affecting the hydroxyl intermediate.

| Precursor | Reaction Type | Product | Notes |

| Indole-3-carboxaldehyde | Reduction | 3-Hydroxymethylindole | A common and reliable route. |

| Indole-3-carboxylic acid ester | Reduction | 3-Hydroxymethylindole | Also a viable synthetic pathway. |

Innovative Strategies for C4-Functionalization of the Indole Benzene Ring

Functionalization of the indole benzene ring, particularly at the C4 position, is a formidable task in synthetic chemistry. The development of novel strategies to achieve C4-regioselectivity has been crucial for the synthesis of complex indole-containing molecules.

Challenges in Achieving C4-Regioselectivity on Indoles

The inherent electronic properties of the indole ring system pose a significant challenge to C4-functionalization. The pyrrole (B145914) moiety is significantly more electron-rich and nucleophilic than the benzene portion. Consequently, electrophilic aromatic substitution and many other functionalization reactions occur preferentially at the C3 position, or to a lesser extent, the C2 position. The C4 position is generally considered the least intrinsically reactive site on the indole nucleus, making direct and selective functionalization at this position difficult to achieve. Overcoming this inherent reactivity profile is the primary obstacle for chemists seeking to synthesize C4-substituted indoles.

Directed C-H Functionalization Approaches at C4

To overcome the challenge of low reactivity and poor regioselectivity, directed C-H functionalization has emerged as a powerful and elegant strategy. This approach utilizes a directing group (DG), typically installed at the N1 or C3 position, which temporarily coordinates to a catalyst or reagent and delivers it to the sterically proximal C4 position, thereby facilitating a site-selective C-H bond activation and functionalization.

The choice of directing group is paramount for achieving high C4-regioselectivity. A variety of groups have been successfully employed to direct functionalization to the indole C4 position. Carbonyl-containing groups, such as amides and pivaloyl groups, are particularly effective. When placed at the C3 position, these groups can form a stable six-membered cyclometalated intermediate with a transition metal catalyst, which positions the catalytic center in close proximity to the C4-H bond, favoring its activation over other C-H bonds. Similarly, directing groups attached to the indole nitrogen (N1 position) can facilitate functionalization at the C7 position, but appropriate design can also influence C4 reactivity.

The combination of a directing group with a transition metal catalyst is a cornerstone of modern C4-functionalization strategies. Various precious metals have been shown to be effective in catalyzing these transformations.

Palladium (Pd): Palladium catalysts are widely used for C4-arylation and alkenylation reactions, often employing a C3-pivaloyl directing group.

Rhodium (Rh): Rhodium(III) catalysts have proven effective for C4-alkenylation and alkylation of indoles, typically directed by a C3-carbonyl group.

Ruthenium (Ru): Ruthenium(II) catalysts have been utilized for regioselective C4-alkenylation and amidation reactions.

These catalytic systems enable the formation of new carbon-carbon and carbon-heteroatom bonds at the previously inaccessible C4 position with high efficiency and selectivity.

| Catalyst System | Directing Group (Position) | Type of Functionalization |

| Palladium (e.g., Pd(OAc)₂) | Pivaloyl (C3) | Arylation, Alkenylation |

| Rhodium (e.g., [Cp*RhCl₂]₂) | Carbonyl (C3) | Alkenylation, Alkylation |

| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | Carbonyl (C3) | Alkenylation, Amidation |

While transition metal catalysis is powerful, concerns about cost and potential metal contamination in final products, particularly for pharmaceutical applications, have driven the development of transition metal-free alternatives. A significant breakthrough in this area is the use of boron-mediated C-H functionalization. unibo.itresearchgate.netscispace.com

This strategy employs a directing group, such as a C3-pivaloyl group, which chelates to boron tribromide (BBr₃). unibo.it This chelation directs an electrophilic C-H borylation reaction to the C4 position of the indole. The resulting C4-borylated indole is a versatile intermediate. Subsequent oxidation of the newly formed carbon-boron bond, for example with sodium perborate (B1237305) (NaBO₃·4H₂O), yields the corresponding C4-hydroxylated indole. researchgate.netresearchgate.net This two-step, one-pot sequence provides a mild and efficient metal-free pathway to C4-functionalized indoles, representing a significant advancement in indole synthesis. unibo.itresearchgate.net

Installation of the Benzyloxy Group at the C4 Position

The introduction of a benzyloxy group at the C4 position of the indole nucleus is a critical step in the synthesis of this compound. This substituent not only serves as a protected form of a 4-hydroxyindole (B18505), which is a common motif in biologically active molecules, but also influences the reactivity of the indole ring. The synthesis of the 4-benzyloxyindole core generally precedes the functionalization at the C3 position and protection of the indole nitrogen.

Precursor Synthesis and Orthogonal Protection Strategies

The synthesis of the target compound typically begins with the preparation of a suitably substituted benzene precursor that already contains the benzyloxy group, which is then used to construct the indole ring. A well-established route to the key intermediate, 4-benzyloxyindole, starts from 2-methyl-3-nitrophenol (B1294317). orgsyn.orgkzoo.edu

The synthesis involves two main stages:

Etherification of the precursor : 2-methyl-3-nitrophenol is treated with benzyl (B1604629) chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org

Reductive cyclization : The resulting 6-benzyloxy-2-nitrotoluene undergoes condensation with a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine like pyrrolidine. This is followed by a reductive cyclization of the intermediate enamine using a reducing agent such as Raney nickel and hydrazine (B178648) hydrate (B1144303) to form the indole ring, affording 4-benzyloxyindole in high yield. orgsyn.orgkzoo.edu

A critical aspect of synthesizing complex molecules like this compound is the use of an orthogonal protection strategy . fiveable.me This strategy employs protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group without affecting others. jocpr.comsigmaaldrich.com

In this specific molecule, two key protecting groups are utilized:

Benzyloxy group : Protects the C4-hydroxyl group. It is stable under a wide range of acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

tert-Butoxycarbonyl (Boc) group : Protects the N1-nitrogen of the indole. The Boc group is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). rsc.org

The orthogonality of the acid-labile Boc group and the hydrogenolysis-labile benzyloxy group is highly advantageous. It allows for the selective removal of the Boc group to enable further reactions at the indole nitrogen, or the deprotection of the C4-hydroxyl group at a later stage, without disturbing the other protected site. This level of control is essential for the efficient synthesis of complex indole derivatives. fiveable.mejocpr.com Other protecting groups for the indole nitrogen, such as the allyloxycarbonyl (Aloc) group, also offer orthogonal protection schemes suitable for complex peptide synthesis. nih.gov

Advanced Aryl Ether Formation Methodologies

While the synthesis of 4-benzyloxyindole often relies on building the indole ring from a pre-benzylated precursor, advanced aryl ether formation methods could potentially be applied directly to a 4-hydroxyindole scaffold. orgsyn.org However, direct C-H functionalization to introduce an oxygen-containing group at the C4 position of an existing indole ring is challenging due to the lower nucleophilicity of this position compared to C2 and C3. nih.gov Site-selective functionalization of the indole's benzene core often requires the use of directing groups to achieve the desired regioselectivity. nih.govacs.orgresearchgate.net

Modern cross-coupling reactions are the cornerstone of advanced aryl ether formation. Methodologies that could be adapted for this purpose include:

Ullmann Condensation : A classical copper-catalyzed reaction between an aryl halide and an alcohol. This could involve coupling a 4-haloindole derivative with benzyl alcohol.

Buchwald-Hartwig Amination/Etherification : A palladium-catalyzed cross-coupling reaction that is highly versatile for forming C-O bonds. This would also typically involve a 4-haloindole and benzyl alcohol. organic-chemistry.org

Diaryliodonium Salts : These reagents can be used for the O-arylation of alcohols under mild, often transition-metal-free conditions, providing an alternative route to aryl ethers. researchgate.net

A novel strategy for the direct C4-benzylation of indoles has been reported, proceeding through a tandem benzyl Claisen/Cope rearrangement of 2-benzyloxyindoles to ultimately furnish 4-benzyl-2-oxindoles. acs.orgelsevierpure.comnih.gov Although this specific reaction leads to a different final product (an oxindole (B195798) with a C-C bond), it highlights the creative strategies being developed to functionalize the challenging C4 position.

Convergent and Multi-component Synthetic Routes

Convergent and multi-component strategies offer significant advantages in terms of efficiency and molecular diversity for the synthesis of complex molecules. A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient than a linear synthesis where the main backbone is elongated step-by-step.

The Fischer indole synthesis is a classic and powerful method that exemplifies a convergent approach. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. acs.orgnih.gov In the context of the target molecule, a substituted phenylhydrazine (e.g., 4-benzyloxyphenylhydrazine) could be condensed with a suitable carbonyl compound containing the precursor to the 3-hydroxymethyl group. rsc.orggoogle.com This method directly assembles the core indole structure from two key fragments.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds. rsc.orgrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are known to produce highly functionalized indoles, which could then be converted to the target compound. organic-chemistry.orgnih.gov

Optimized Reaction Sequences and Conditions

The success of any synthetic route depends on the optimization of reaction sequences and conditions to maximize yield and purity.

In the Fischer indole synthesis , the choice of acid catalyst, solvent, and temperature is crucial for controlling the reaction outcome, particularly the regioselectivity. acs.orgnih.gov The reaction involves a nih.govnih.gov-sigmatropic rearrangement as the key step, and the conditions must be tailored to favor the formation of the desired indole regioisomer. nih.gov

Below is a table summarizing typical conditions for the Fischer indole synthesis used to prepare benzyloxy-substituted indoles.

| Hydrazine Precursor | Carbonyl Precursor | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | Ethanol (B145695) | 75-80 | 83.6 | google.com |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | Acetic Acid / Ethanol | 75-80 | 94 | google.com |

| 4-Benzyloxy phenyl hydrazine hydrochloride | 4-Benzyloxy propiophenone | Acetic Acid / Acetonitrile | 81-82 | 60 | google.com |

| Phenylhydrazine hydrochloride | Optically pure cyclohexanone (B45756) derivative | Acetic Acid | 80 | 92 | rsc.org |

For MCRs, optimization involves screening catalysts, solvents, and reactant stoichiometries to control the reaction pathway and suppress side reactions. rsc.org

Control of Chemoselectivity and Stereoselectivity in Complex Syntheses

Chemoselectivity is the preferential reaction of a chemical reagent with one of two or more different functional groups. acs.org The indole nucleus possesses multiple reactive sites, making chemoselectivity a paramount concern. The N-H bond, the electron-rich C3 position, the C2 position, and the C4-C7 positions on the benzene ring all exhibit distinct reactivities. researchgate.net

The use of the Boc protecting group at the N1 position is a primary strategy for controlling chemoselectivity. It prevents N-functionalization reactions (such as N-arylation or N-alkylation) and electronically modifies the indole ring, often favoring functionalization at other positions. scispace.com For example, directing groups can be used to achieve selective C-H functionalization at otherwise unreactive positions like C4 or C7. nih.govacs.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the target compound, this compound, is achiral, the principles of stereocontrol are fundamental in the synthesis of many more complex indole alkaloids. Stereoselectivity can be introduced by:

Substrate Control : Using a chiral starting material, where the existing stereocenter(s) direct the stereochemical outcome of subsequent reactions.

Reagent Control : Employing a chiral reagent or auxiliary that influences the transition state of the reaction.

Catalyst Control : Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer or diastereomer over another.

In the context of indole synthesis, enantioselective versions of the Fischer indole synthesis have been developed where chiral catalysts or precursors are used to produce optically active indole derivatives. rsc.org Such strategies are crucial when the target molecule contains stereocenters, ensuring the final product is obtained with the correct three-dimensional structure. numberanalytics.com

Chemical Transformations and Reactive Properties of 1 Boc 4 Benzyloxy 3 Hydroxymethylindole

Reactivity of the C3-Hydroxymethyl Moiety

The C3-hydroxymethyl group is a primary alcohol and, as such, is amenable to a variety of classical and contemporary organic transformations. Its reactivity is central to the elaboration of the indole (B1671886) core into more complex structures.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The controlled oxidation of the C3-hydroxymethyl group provides access to the corresponding indole-3-carboxaldehyde (B46971) and indole-3-carboxylic acid derivatives, which are themselves valuable synthetic intermediates.

Aldehyde Formation: Mild oxidation conditions are required to selectively convert the primary alcohol to the aldehyde, 1-Boc-4-benzyloxyindole-3-carboxaldehyde, without over-oxidation to the carboxylic acid. Several reagents are effective for this transformation, including the Dess-Martin periodinane (DMP) and oxidative systems such as the Swern and Moffat oxidations. These methods are known for their high yields and compatibility with a wide range of functional groups.

Carboxylic Acid Formation: More robust oxidizing agents can effect the direct conversion of the C3-hydroxymethyl group to a carboxylic acid. The Jones oxidation, which utilizes chromic acid in acetone, is a classic method for this transformation. While effective, the harsh acidic conditions and the use of toxic chromium reagents have led to the development of milder alternatives. A two-step procedure, involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162), is often preferred.

| Starting Material | Product | Reagents | Reaction Type |

| 1-Boc-4-benzyloxy-3-hydroxymethylindole | 1-Boc-4-benzyloxyindole-3-carboxaldehyde | Dess-Martin periodinane (DMP) or Swern Oxidation | Oxidation |

| This compound | 1-Boc-4-benzyloxyindole-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Oxidation |

| 1-Boc-4-benzyloxyindole-3-carboxaldehyde | 1-Boc-4-benzyloxyindole-3-carboxylic acid | Sodium chlorite (NaClO₂) | Oxidation |

Nucleophilic Displacement and Derivatization Reactions

The hydroxyl group of the C3-hydroxymethyl moiety can be converted into a good leaving group, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities at this position.

A common strategy involves the conversion of the alcohol to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester is highly susceptible to SN2 displacement by nucleophiles such as azides, cyanides, and halides.

Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of the alcohol to a variety of derivatives, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center were present. This reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

| Reactant | Reagent(s) | Product Type |

| This compound | 1. MsCl, Et₃N; 2. NaN₃ | 3-Azidomethylindole |

| This compound | PPh₃, DEAD, R-COOH | 3-Acyloxymethylindole (Ester) |

| This compound | PPh₃, DIAD, HN₃ | 3-Azidomethylindole |

Condensation and Self-condensation Reactions

Under acidic conditions, 3-hydroxymethylindoles are known to undergo self-condensation to form diindolylmethanes. This reaction proceeds through the formation of a resonance-stabilized carbocation at the C3-methylene position, which is then attacked by the electron-rich C3-position of another indole molecule.

Furthermore, the aldehyde derivative, 1-Boc-4-benzyloxyindole-3-carboxaldehyde, can participate in a variety of condensation reactions. For instance, it can react with active methylene (B1212753) compounds, such as malonates and nitroalkanes, in aldol-type condensations to form new carbon-carbon bonds at the C3-position. It is also a suitable substrate for the Pictet-Spengler reaction, where condensation with a β-arylethylamine followed by cyclization yields complex heterocyclic systems.

Transformations Involving the C4-Benzyloxy Group

The C4-benzyloxy group serves as a protecting group for the C4-hydroxyl functionality. Its selective removal or transformation is a key step in the synthesis of many biologically active indole derivatives.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The benzyl (B1604629) ether at the C4-position can be selectively cleaved under mild conditions, leaving the Boc protecting group on the indole nitrogen intact. The most common method for this deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265). This process, known as hydrogenolysis, yields the corresponding 4-hydroxyindole (B18505) derivative.

| Starting Material | Product | Reagents | Reaction Type |

| This compound | 1-Boc-4-hydroxy-3-hydroxymethylindole | H₂, Pd/C | Hydrogenolysis |

Substituent Exchange Reactions at the C4 Position

Direct displacement of the benzyloxy group is generally not feasible. However, a multi-step sequence can be employed to achieve a formal substituent exchange at the C4-position. This typically involves:

Deprotection: Removal of the benzyl group via hydrogenolysis to unmask the C4-hydroxyl group.

Activation: Conversion of the resulting phenol (B47542) to a more reactive species, such as a triflate, by treatment with triflic anhydride.

Cross-Coupling: The C4-triflate can then participate in a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid can be used to form a new carbon-carbon bond, while a Buchwald-Hartwig amination can be employed to introduce a new carbon-nitrogen bond. This sequence allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C4-position.

Role of the N-Boc Group in Modulating Indole Reactivity

The tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen (N-Boc) in this compound plays a pivotal role in modulating the chemical reactivity of the indole core. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, typically at the C3 position. ic.ac.ukresearchgate.net The introduction of the N-Boc group, an electron-withdrawing carbamate, significantly alters this intrinsic reactivity. The presence of this deactivating substituent on the heterocyclic nitrogen is expected to suppress the reactivity of the aromatic ring system towards electrophiles. rsc.org This modulation is crucial in multi-step syntheses, allowing for selective reactions at other sites of the molecule while preventing undesired side reactions on the indole nucleus. rsc.org Furthermore, the Boc group serves as a robust protecting group that can be selectively removed under specific conditions, restoring the indole's natural reactivity when needed. tandfonline.com

The N-Boc group fundamentally influences the regioselectivity of electrophilic aromatic substitution (EAS) on the indole ring. In an unprotected indole, the high electron density at the C3 position makes it the primary site for electrophilic attack. ic.ac.uknih.gov However, in this compound, the C3 position is already functionalized. The N-Boc group reduces the electron density of the pyrrole (B145914) moiety, thereby deactivating the ring towards EAS compared to its N-unprotected counterpart. rsc.org

This deactivation, however, also alters the regiochemical outcome of substitution. Research on related N-Boc indoles has shown that the protecting group can direct functionalization to positions that are typically less reactive. For instance, Ir-catalyzed C-H borylation of N-Boc-indole occurs selectively at the C3 position, whereas the same reaction on unprotected indole favors the C2 position. nih.gov While the C3 position in the title compound is blocked, this principle highlights the directing capability of the Boc group.

The electronic interplay between the electron-withdrawing N-Boc group and the electron-donating 4-benzyloxy group further complicates the EAS profile. The alkoxy group at C4 is an ortho-, para-director, which would activate the C5 and C7 positions. Consequently, electrophilic attack is most likely to occur at the C5 or C7 position of the benzene (B151609) portion of the indole ring, guided by the activating effect of the benzyloxy group, while the pyrrole ring remains deactivated by the N-Boc substituent.

The N-Boc group is valued in organic synthesis for its predictable stability profile. It is generally stable under nucleophilic, basic, and reductive conditions, such as catalytic hydrogenation, but is readily cleaved under acidic conditions. rsc.orgnih.gov This orthogonal stability allows for selective manipulation of other functional groups within the this compound molecule. For example, the primary alcohol at the C3 position can be oxidized or converted into an electrophilic leaving group, and the C4-benzyloxy ether can be cleaved by hydrogenolysis without affecting the N-Boc group.

Conversely, the N-Boc group can be removed using a variety of acidic reagents, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.orgtandfonline.com The deprotection mechanism involves protonation of the carbonyl oxygen followed by the elimination of isobutylene (B52900) and carbon dioxide. While effective, these strong acid conditions can sometimes lead to side reactions, such as t-butylation of the electron-rich indole ring. rsc.org Milder and more selective methods for N-Boc deprotection have also been developed. tandfonline.comnih.gov For instance, a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727) has been shown to selectively cleave the N-Boc group on various indoles and other heterocycles. tandfonline.com

The stability and lability of the N-Boc group under various conditions are summarized in the table below.

| Reaction Condition/Reagent | Effect on N-Boc Group | Selectivity | Reference |

|---|---|---|---|

| Strong Acids (TFA, HCl) | Cleavage | Standard deprotection method; risk of side reactions. | rsc.orgtandfonline.com |

| Lewis Acids (BF₃·OEt₂, TiCl₄, SnCl₄) | Cleavage | Effective for deprotection under non-aqueous conditions. | tandfonline.com |

| Catalytic NaOMe in MeOH | Cleavage | Highly selective and efficient under mild basic conditions. | tandfonline.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Stable | Allows for debenzylation at C4 without affecting the N-Boc group. | rsc.org |

| Strong Bases (e.g., NaOH, LDA) | Generally Stable | Stable to most basic conditions, though very strong bases can cause cleavage. | rsc.orgtandfonline.com |

| Nucleophiles | Stable | Resistant to attack by various nucleophiles. | nih.gov |

| Thermolysis | Cleavage | Deprotection can be achieved at high temperatures. | tandfonline.com |

Investigations into Cascade and Tandem Reactions

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are powerful tools for rapidly building molecular complexity from simple precursors. rsc.org The 3-hydroxymethylindole scaffold, present in this compound, is an excellent substrate for initiating such reaction cascades. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a highly reactive gramine-type intermediate or a vinylogous iminium ion. This intermediate is a potent electrophile that can be trapped by various nucleophiles, triggering a cascade sequence.

Recent studies have demonstrated that 3-indolylmethanols can participate in a range of intermediate-dependent cascade reactions, including formal cycloadditions and complex rearrangements. researchgate.net The specific reaction pathway is highly dependent on the choice of acid catalyst, solvent, and reaction partner, allowing for controllable and chemodivergent synthesis of diverse indole derivatives. For example, reacting 3-indolylmethanols with Nazarov reagents can lead to [4+3] cyclization to form a seven-membered ring, a site-selective [3+2] cyclization to build a five-membered ring, or a cascade reaction involving C-C bond cleavage and reassembly, all by subtly changing the reaction conditions. researchgate.net

In the context of this compound, the N-Boc and C4-benzyloxy substituents would exert significant electronic and steric influence on the stability and reactivity of the key carbocation intermediate, thereby directing the outcome of the cascade. The electron-withdrawing N-Boc group would destabilize the carbocation, potentially altering the reaction kinetics and favoring certain pathways over others. These transformations provide efficient routes to construct complex, polycyclic indole scaffolds that are of interest in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net

The table below outlines some potential cascade pathways originating from 3-hydroxymethylindoles.

| Reaction Type | Reaction Partner | Key Intermediate | Product Scaffold | Reference |

|---|---|---|---|---|

| [4+3] Cyclization | Dienyl Ketones (Nazarov Reagents) | Indolyl-3-methanide cation | Cyclohepta[b]indole | researchgate.net |

| [3+2] Cyclization | Dienyl Ketones (Nazarov Reagents) | Indolyl-3-methanide cation | Cyclopenta[b]indole | researchgate.net |

| Pictet-Spengler Reaction | Aldehydes/Ketones (intramolecular) | Indolyl-3-methanide cation | Tricyclic Indole Alkaloids | rsc.org |

| Friedel-Crafts Alkylation Cascade | Electron-rich arenes | Indolyl-3-methanide cation | 3,3'-Bis(indolyl)methanes | acs.org |

| Domino Michael/Aldol Condensation | α,β-Unsaturated aldehydes | Vinylogous Iminium Ion | Polycyclic Indole Derivatives | researchgate.net |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Utility in the Construction of Biologically Relevant Indole (B1671886) Derivatives

This intermediate is particularly well-suited for the synthesis of 4-hydroxyindole (B18505) derivatives, a class of compounds that includes important neurotransmitters and psychoactive natural products.

1-Boc-4-benzyloxy-3-hydroxymethylindole is a logical and valuable precursor for the synthesis of pharmacologically active tryptamines, most notably psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychedelic compound found in Psilocybe mushrooms. nih.govugent.be While many syntheses start with 4-benzyloxyindole (B23222), the use of the title compound provides a pathway with well-protected intermediates, allowing for controlled chemical transformations. nih.gov

A plausible synthetic route involves the oxidation of the 3-hydroxymethyl group to an aldehyde, followed by a Henry reaction with nitromethane, and subsequent reduction to form the tryptamine (B22526) side chain. Alternatively, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and displaced with cyanide, followed by reduction to afford the tryptamine. The N,N-dimethylation can be achieved via reductive amination. The final step involves the deprotection of the benzyl (B1604629) and Boc groups to yield psilocin. nih.gov This strategic use of protecting groups prevents undesired reactions and allows for high-yielding steps. The versatility of this precursor allows for the synthesis of a variety of psilocin analogues by modifying the amine side chain, which is crucial for studying structure-activity relationships (SAR) at serotonin (B10506) receptors. nih.gov

Table 1: Potential Synthetic Transformations for Pharmacological Agents

| Starting Material | Key Transformation Steps | Target Compound Class |

|---|---|---|

| This compound | 1. Oxidation to aldehyde 2. Reductive amination with dimethylamine (B145610) 3. Deprotection (hydrogenolysis of Bn, acid cleavage of Boc) | 4-Hydroxytryptamines (e.g., Psilocin) nih.govresearchgate.net |

| This compound | 1. Conversion of -OH to a leaving group (e.g., -OTs) 2. Nucleophilic substitution (e.g., with primary/secondary amines) 3. Deprotection | Gramine Analogues |

The 4-hydroxyindole moiety is a key structural feature in a range of complex natural products beyond simple tryptamines. While no published total syntheses explicitly name this compound as a starting material, its structure makes it an ideal candidate for constructing such molecules. For instance, the synthesis of indole alkaloids like the allocolchicine (B1217306) analogues, which feature complex fused ring systems, often requires highly functionalized indole precursors. nih.gov The protected functional groups of this compound would allow for its incorporation into a larger molecular framework before the final, sensitive functional groups are revealed.

Strategic Building Block for Diverse Molecular Architectures

The controlled, sequential manipulation of the functional groups in this compound allows for the construction of a wide array of complex heterocyclic systems.

The synthesis of 3,4-fused tricyclic indoles is an area of significant interest, as these frameworks are present in numerous bioactive compounds. rsc.orgnih.gov The 3-hydroxymethyl group of the title compound can be readily converted into other functional groups, such as an aminoethyl or carboxyethyl side chain. These side chains can then participate in intramolecular cyclization reactions. For example, a Pictet-Spengler reaction could be employed to form a new ring fused at the C3 and C4 positions after deprotection of the 4-benzyloxy group. This strategic approach enables the construction of complex polycyclic indole skeletons that are otherwise difficult to access. nih.gov

In modern drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. nih.gov The indole nucleus is considered one of the most important privileged scaffolds. researchgate.netnih.gov this compound is an excellent starting point for creating a library of diverse compounds for high-throughput screening. The three orthogonal protecting groups/functional handles can be selectively modified to generate a wide range of analogues. This allows medicinal chemists to systematically explore the chemical space around the 4-hydroxyindole core to identify new drug candidates for various diseases, including cancer and neurodegenerative disorders. nih.govexlibrisgroup.com

Table 2: Diversification Points for Scaffold Library Synthesis

| Position | Functional Group/Protecting Group | Potential Modifications | Resulting Functionality |

|---|---|---|---|

| N1 | Boc (tert-butoxycarbonyl) | Acid-catalyzed cleavage | Free N-H for alkylation, acylation, etc. |

| C3 | -CH₂OH (Hydroxymethyl) | Oxidation, substitution, etherification, esterification | Aldehyde, carboxylic acid, amine, ether, ester |

| O4 | Bn (Benzyl) | Hydrogenolysis | Free phenol (B47542) for etherification, esterification, or use in cyclization reactions |

Contributions to Chemical Biology and Material Science Research

While specific applications of this compound in chemical biology and material science are not extensively documented, its structure offers significant potential.

In chemical biology, small molecules are used as probes to study biological processes. nih.govacs.org The 3-hydroxymethyl group of the title compound provides a convenient attachment point for fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. Such modified indole derivatives could be used to study the interactions of tryptamines with their target proteins, such as serotonin receptors, or to identify new biological targets.

In material science, indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs). chim.itchemimpex.com The indole ring is an electron-rich aromatic system, and its properties can be tuned by substitution. The functional handles on this compound could be used to attach it to polymer backbones or other electronically active molecules, allowing for the development of new materials with tailored photophysical properties.

Analytical Methodologies for Research and Development

Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "1-Boc-4-benzyloxy-3-hydroxymethylindole," both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. Key expected signals include those for the tert-butoxycarbonyl (Boc) group (a singlet around 1.5-1.6 ppm), the benzylic protons of the benzyloxy group (a singlet around 5.1-5.2 ppm), the hydroxymethyl protons (a singlet or doublet, depending on coupling, around 4.6-4.7 ppm), and the aromatic protons of the indole (B1671886) and benzyl (B1604629) rings (in the range of 6.5-7.5 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Characteristic signals would include those for the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary carbons of the Boc group (around 80-85 ppm), the benzylic carbon (around 70-75 ppm), and the various aromatic and indole ring carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₂₁H₂₃NO₄. The predicted monoisotopic mass is 353.16272 Da. rsc.orguni.lu

The following table presents the predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. rsc.orguni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 354.17000 | 186.2 |

| [M+Na]⁺ | 376.15194 | 194.3 |

| [M-H]⁻ | 352.15544 | 191.9 |

| [M+NH₄]⁺ | 371.19654 | 200.2 |

| [M+K]⁺ | 392.12588 | 190.2 |

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H/O-H stretch (around 3400-3200 cm⁻¹), C-H stretches (around 3100-2850 cm⁻¹), the carbonyl group of the Boc protector (around 1700 cm⁻¹), and C=C bonds of the aromatic rings (around 1600-1450 cm⁻¹).

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are crucial for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds like "this compound". A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with a modifier like trifluoroacetic acid. cetjournal.it The retention time and peak purity would be monitored using a UV detector, typically at a wavelength where the indole chromophore absorbs significantly (around 220 nm and 280 nm). The development of a simple and reliable isocratic HPLC method can provide efficient analysis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, would be used to separate the compound on a silica gel plate. The position of the compound is visualized under UV light or by staining.

Column Chromatography: For the purification of "this compound" on a preparative scale, column chromatography is the standard method. rsc.orgmdpi.com Silica gel is typically used as the stationary phase, and the compound is eluted with a solvent system similar to that used for TLC, allowing for the separation of the desired product from impurities.

Advanced Structural Confirmation Methods

In addition to the standard spectroscopic techniques, more advanced methods can be used for unambiguous structural confirmation, especially for complex molecules or when stereochemistry is a factor.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons in the molecule. These experiments provide definitive evidence for the assigned structure by showing correlations between adjacent protons (COSY) and between protons and the carbons they are attached to (HSQC) or separated by two or three bonds (HMBC).

X-ray Crystallography: If a suitable single crystal of "this compound" can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Future Research Trajectories and Innovations

Development of Greener and More Sustainable Synthetic Pathways

Recent advancements have demonstrated innovative, two-step indole (B1671886) syntheses that proceed under mild, benign conditions using ethanol (B145695) as a solvent without the need for a metal catalyst. rsc.orgrsc.org These methods, often involving an initial Ugi multicomponent reaction followed by an acid-induced cyclization, significantly lower the environmental footprint compared to traditional syntheses. rsc.org The ecological impact of such processes can be quantified using metrics like the E-factor and Process Mass Intensity (PMI), with newer methods outperforming older procedures by a significant margin. rsc.org Another green approach involves carbonylative syntheses that utilize carbon monoxide surrogates, such as phenyl formate (B1220265) or formic acid, which are safer and easier to handle than CO gas. beilstein-journals.orgnih.gov These reactions often proceed in inexpensive reactors under relatively mild conditions, representing a more environmentally friendly method for creating functionalized indoles. beilstein-journals.orgnih.gov The application of these principles to the synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole could lead to more economical and sustainable production routes.

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Feature | Traditional Pathways | Emerging Green Pathways |

|---|---|---|

| Strategy | Linear, multi-step syntheses | Multicomponent reactions (MCRs); Domino reactions rsc.orgnih.gov |

| Catalysts | Often rely on heavy or precious metals | Metal-free systems; visible-light catalysis rsc.orgnih.gov |

| Solvents | Chlorinated hydrocarbons (e.g., DCM, Chloroform) | Benign solvents (e.g., Ethanol, Water) rsc.orgopenmedicinalchemistryjournal.com |

| Reagents | Use of hazardous reagents (e.g., CO gas) | CO surrogates (e.g., Phenyl formate, Formic acid) beilstein-journals.orgnih.gov |

| Efficiency | Lower atom economy, higher waste (E-factor) | High atom economy, low E-factor and PMI rsc.org |

| Conditions | Often require harsh conditions (high temp/pressure) | Mild conditions (e.g., room temperature) rsc.org |

Exploration of Novel Catalytic Systems for Site-Specific Functionalization

While this compound is already functionalized at key positions, the ability to selectively modify other sites, particularly the C-H bonds of the benzene (B151609) ring (C4 to C7), is a significant area of ongoing research. acs.orgacs.orgnih.gov Functionalization at these positions is challenging due to the inherent reactivity of the pyrrole (B145914) ring but is crucial for creating structural diversity. rsc.org

Future research will focus on novel catalytic systems that can achieve this site-selectivity. A primary strategy involves the use of directing groups (DGs) attached to the indole nitrogen, which steer a catalyst to a specific C-H bond. acs.orgresearchgate.net For instance, installing an N-P(O)tBu₂ group can direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. acs.orgacs.orgnih.gov These transition-metal-catalyzed, auxiliary-assisted reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the otherwise inert C7 position. rsc.org

However, a major drawback of these methods is the reliance on precious metals, which can be a limitation for large-scale synthesis and may require removal of toxic metal traces from pharmaceutical products. acs.orgacs.org Consequently, a significant future trajectory is the development of transition-metal-free strategies. acs.orgacs.org One promising approach involves boron-mediated directed C-H hydroxylation, using simple reagents like BBr₃ under mild conditions to introduce hydroxyl groups at the C4 and C7 positions. acs.orgacs.orgnih.govresearchgate.net Applying such catalytic systems to the this compound scaffold would unlock pathways to a wide array of new derivatives with unique substitution patterns.

Table 2: Catalytic Systems for Site-Specific Indole Functionalization

| Catalyst Type | Target Site(s) | Type of Functionalization | Key Features |

|---|---|---|---|

| Palladium (Pd) with Directing Group | C7, C5, C4 | Arylation, Olefination, Acylation, Alkylation, Silylation, Carbonylation acs.orgacs.orgnih.gov | High selectivity; requires precious metal catalyst and ligands. |

| Copper (Cu) with Directing Group | C6 | Arylation acs.orgacs.orgnih.gov | Complements palladium catalysis; relies on a directing group. |

| Boron Tribromide (BBr₃) | C7, C4 | Borylation, Hydroxylation acs.orgacs.orgnih.gov | Transition-metal-free; proceeds under mild conditions. |

| Visible Light / Photocatalysis | C3 | Alkoxycarbonylation nih.gov | Metal-catalyst-free approach; uses light as an energy source. |

Computational Chemistry in Predicting Reactivity and Designing New Syntheses

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes, understand complex mechanisms, and design novel synthetic routes with greater precision. rsc.orgsciencedaily.com For a molecule like this compound, computational methods can provide deep insights into its reactivity and guide the development of new functionalization strategies.

Quantum mechanics (QM) calculations can be employed to understand the "state-selective reactivity" of intramolecular photocyclization reactions for indole synthesis, helping to optimize reaction conditions for higher yields. rsc.org Furthermore, computational models are highly effective at predicting the regioselectivity of reactions. For example, in the case of additions to electrophilic indole intermediates like indolynes, distortion energy calculations can accurately predict where a nucleophile will attack, a model that has been verified experimentally. nih.govacs.org

Table 3: Applications of Computational Chemistry in Indole Synthesis

| Computational Method | Application Area | Specific Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Reaction Mechanism Analysis | Understanding 'state-selective reactivity' in photocyclization to improve yields. rsc.org |

| Distortion/Interaction Analysis | Regioselectivity Prediction | Predicting nucleophilic addition sites on electrophilic intermediates like indolynes. nih.govacs.org |

| Density Functional Theory (DFT) | Geometry Optimization | Calculating the stable structures and internal angles of reactive intermediates. nih.gov |

| AI & Machine Learning | Retrosynthesis Planning | Generating multi-step synthetic routes from a target molecule to starting materials. microsoft.com |

| Integrated Computational/Synthetic Approach | Discovery of Novel Pathways | Identifying unforeseen reaction pathways for the divergent synthesis of complex scaffolds. sciencedaily.com |

Expanding the Scope of Applications in Chemical Synthesis and Beyond

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its wide-ranging biological activities and useful electronic properties. openmedicinalchemistryjournal.comnih.gov this compound serves as a highly versatile building block, and future research will undoubtedly expand its application in creating novel, high-value compounds.

In medicinal chemistry, indole derivatives are foundational to drugs used in cancer treatment, infectious disease management, and anti-inflammatory therapies. nih.gov The structural versatility of the indole core allows for the design of compounds that can target specific biological pathways, such as protein kinases or tubulin, while minimizing toxicity. nih.gov The functional handles on this compound—particularly the C3-hydroxymethyl group—are ripe for modification to produce libraries of new compounds for screening as potential therapeutic agents.

Beyond pharmaceuticals, functionalized indoles are finding increasing use in materials science. researchgate.net The planar, π-conjugated indole system is a key component in organic electronics. researchgate.net Derivatives like indolo[3,2-b]carbazoles are used as hole-transport materials in perovskite solar cells and as host materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The specific substitution pattern of this compound could be leveraged to synthesize novel π-extended systems with tailored electronic and optoelectronic properties for use in semiconductors and light-emitting dyes. researchgate.net Its role as a building block in multicomponent reactions further expands its utility, enabling the rapid assembly of complex, polycyclic heterocyclic structures with potential fluorescence or other material properties. nih.gov

Table 4: Current and Potential Applications of Functionalized Indoles

| Application Domain | Specific Use | Role of the Indole Scaffold |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Scaffolds for targeting tubulin, protein kinases, HDAC. nih.gov |

| Anti-inflammatory Drugs | Core structure of NSAIDs like Indomethacin. nih.gov | |

| Antimicrobial Agents | Used to disrupt bacterial membranes and inhibit biofilm formation. nih.gov | |

| Materials Science | Organic Electronics (OLEDs, FETs) | Forms π-conjugated systems for charge-transport layers. researchgate.net |

| Perovskite Solar Cells | Used as hole-transport materials (HTMs). researchgate.net |

| Chemical Synthesis | Multicomponent Reactions | Versatile building block for creating complex polycyclic heterocycles. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-4-benzyloxy-3-hydroxymethylindole, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A common approach starts with 4-benzyloxyindole, which undergoes alkylation using NaH/HMPA as a base and solvent to introduce a Boc-protected hydroxymethyl group at the 3-position . Subsequent deprotection of the benzyloxy group (e.g., via hydrogenation with palladium hydroxide on carbon) yields intermediates for further derivatization. Key considerations include moisture-sensitive reagents (NaH) and catalyst activity during hydrogenation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR is critical for confirming substitution patterns (e.g., Boc-group integration at δ ~1.4 ppm for tert-butyl protons) and benzyloxy aromatic resonances .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry or confirm regioselectivity in derivatives (e.g., monoclinic crystal systems with space group P21/c for similar indole derivatives) .

- HPLC-MS : Validates purity and molecular ion peaks, especially for intermediates prone to oxidation or side reactions .

Advanced Research Questions

Q. How can researchers optimize the deprotection of the benzyloxy group while minimizing side reactions in derivatives of this compound?

- Methodological Answer : Palladium-catalyzed hydrogenation is standard, but competing reduction of the indole ring or Boc-group instability can occur. Optimization strategies include:

- Catalyst Screening : Testing Pd/C vs. Pd(OH)₂/C for selectivity .

- Reaction Monitoring : Using TLC or in situ FTIR to detect benzyl alcohol byproducts.

- Alternative Deprotection : Microwave-assisted acidic conditions (e.g., TFA/DCM) for acid-stable intermediates .

Q. How should researchers address discrepancies in NMR data when synthesizing novel derivatives (e.g., unexpected splitting or integration ratios)?

- Methodological Answer :

- Impurity Analysis : Use preparative HPLC to isolate minor components and compare their spectra with expected products .

- Dynamic Effects : Investigate rotational barriers (e.g., hindered rotation around the Boc-group) using variable-temperature NMR .

- Computational Validation : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies are recommended for designing biological activity assays targeting indole derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-hydroxymethyl or 4-benzyloxy positions to probe interactions with enzymes (e.g., kinase or cytochrome P450 inhibition) .

- In Silico Screening : Docking studies (AutoDock Vina) to predict binding affinities before synthesizing derivatives .

- Cell-Based Assays : Use fluorescence-based readouts (e.g., caspase activation for apoptosis studies) to evaluate cytotoxicity in cancer models .

Q. What are the challenges in achieving regioselective functionalization at the 4-position of the indole core, and how can they be mitigated?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc at N1) to block competing reaction sites .

- Electrophilic Aromatic Substitution : Optimize Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts alkylation at the 4-position .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under inert conditions to maintain Boc-group stability .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields for this compound across literature sources?

- Methodological Answer :

- Parameter Standardization : Document exact equivalents of reagents (e.g., NaH), reaction time, and solvent drying methods .

- Reproducibility Trials : Replicate published procedures with strict inert-atmosphere controls (glovebox for NaH reactions) .

- Byproduct Identification : Use LC-MS to detect trace intermediates (e.g., over-alkylated species) affecting yield .

Experimental Design Considerations

Q. What are the best practices for scaling up the synthesis of this compound without compromising purity?

- Methodological Answer :

- Batch Reactor Optimization : Gradual addition of NaH to control exothermic alkylation steps .

- Continuous Flow Chemistry : Reduces side reactions in hydrogenation steps by improving gas-liquid mixing .

- Crystallization Conditions : Screen solvents (e.g., EtOAc/hexane) to isolate high-purity product via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.